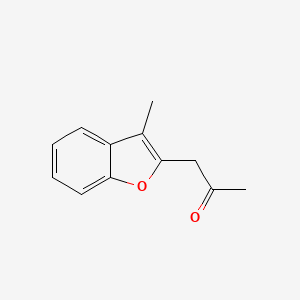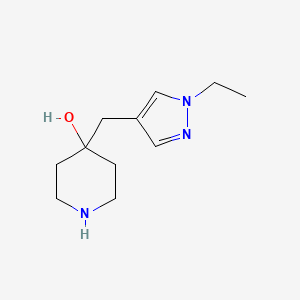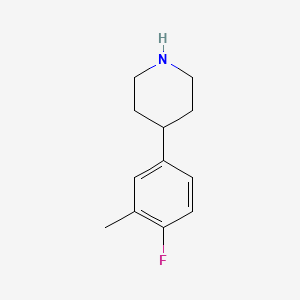
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines. . The presence of both chloro and fluoro substituents on the benzyl group enhances the compound’s reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards specific targets . Detailed studies on its mechanism of action are ongoing to fully understand its effects at the molecular level .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Chloro-4-fluorobenzyl)azetidin-2-one: Similar structure but with a carbonyl group at the 2-position.
3-(2-Chloro-4-fluorobenzyl)pyrrolidine: Similar structure but with a five-membered ring.
3-(2-Chloro-4-fluorobenzyl)morpholine: Similar structure but with a six-membered ring containing an oxygen atom.
Uniqueness
3-(2-Chloro-4-fluorobenzyl)azetidin-3-ol is unique due to its four-membered azetidine ring, which imparts significant strain and reactivity. The presence of both chloro and fluoro substituents further enhances its chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H11ClFNO |
|---|---|
Peso molecular |
215.65 g/mol |
Nombre IUPAC |
3-[(2-chloro-4-fluorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C10H11ClFNO/c11-9-3-8(12)2-1-7(9)4-10(14)5-13-6-10/h1-3,13-14H,4-6H2 |
Clave InChI |
ZLTYFBYPTMYMEY-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)(CC2=C(C=C(C=C2)F)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)



![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)





